Methyl 6-nitroquinoline-2-carboxylate
Overview
Description
Methyl 6-nitroquinoline-2-carboxylate is a quinoline derivative with the molecular formula C11H8N2O4. This compound is part of the broader class of quinoline derivatives, which are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of both nitro and ester functional groups in its structure makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitroquinoline-2-carboxylate typically involves the nitration of quinoline derivatives followed by esterification. One common method includes the nitration of 6-chloroquinoline-2-carboxylic acid, followed by methylation using methanol in the presence of a catalyst .
Industrial Production Methods: Industrial production often employs greener and more sustainable methods. For instance, microwave-assisted synthesis and the use of recyclable catalysts like montmorillonite K-10 have been reported . These methods not only improve yield but also reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-nitroquinoline-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form quinoline-2,6-dicarboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, acidic conditions.
Major Products:
Reduction: Methyl 6-aminoquinoline-2-carboxylate.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline-2,6-dicarboxylic acid.
Scientific Research Applications
Methyl 6-nitroquinoline-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Industry: It is used in the production of dyes, pigments, and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-nitroquinoline-2-carboxylate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects . The quinoline ring system is known to intercalate with DNA, disrupting its function and leading to cell death in certain cancer cells .
Comparison with Similar Compounds
Quinoline-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the ester group, limiting its applications in esterification reactions.
Methyl quinoline-2-carboxylate: Lacks the nitro group, reducing its potential for bioreduction and subsequent biological activity.
Uniqueness: Methyl 6-nitroquinoline-2-carboxylate is unique due to the presence of both nitro and ester functional groups, which confer a combination of reactivity and versatility not found in the similar compounds listed above .
Properties
IUPAC Name |
methyl 6-nitroquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-17-11(14)10-4-2-7-6-8(13(15)16)3-5-9(7)12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMOCFFAPUMHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553929 | |
Record name | Methyl 6-nitroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112089-59-5 | |
Record name | Methyl 6-nitroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40553929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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